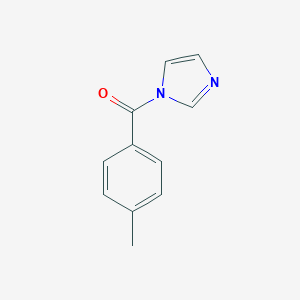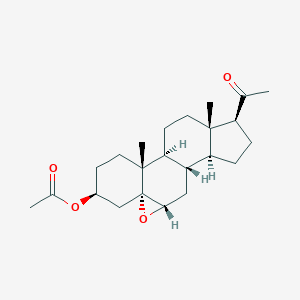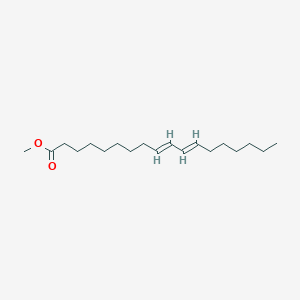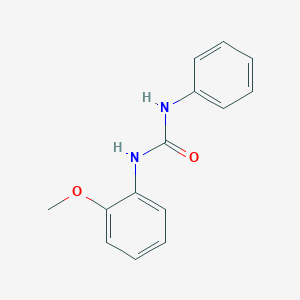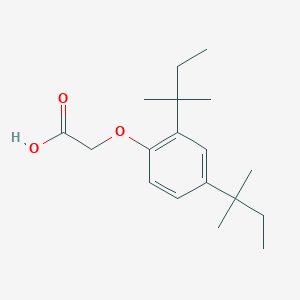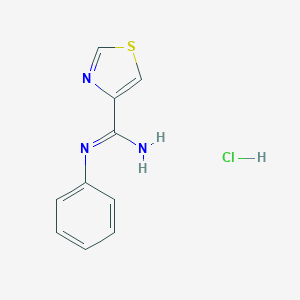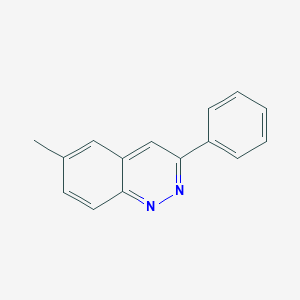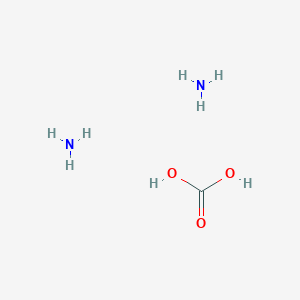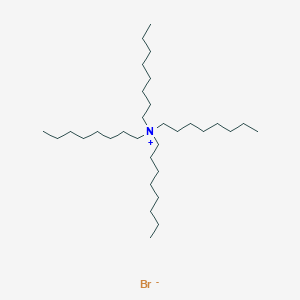
N-(4-phenylbut-3-en-2-ylidene)hydroxylamine
Übersicht
Beschreibung
N-(4-phenylbut-3-en-2-ylidene)hydroxylamine, also known as PBH, is a chemical compound that has gained significant attention in scientific research due to its unique properties. PBH is a versatile molecule that can be used in various fields of research, including organic chemistry, biochemistry, and medicinal chemistry.
Wirkmechanismus
N-(4-phenylbut-3-en-2-ylidene)hydroxylamine exerts its biological activity through the formation of a reactive intermediate, which can interact with various biological macromolecules, including proteins, DNA, and RNA. The mechanism of action of N-(4-phenylbut-3-en-2-ylidene)hydroxylamine is complex and depends on the specific biological target. N-(4-phenylbut-3-en-2-ylidene)hydroxylamine has been shown to inhibit the activity of various enzymes, including proteases, kinases, and phosphatases.
Biochemical and Physiological Effects:
N-(4-phenylbut-3-en-2-ylidene)hydroxylamine has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor activities. N-(4-phenylbut-3-en-2-ylidene)hydroxylamine has also been shown to modulate the immune system and enhance the activity of natural killer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-phenylbut-3-en-2-ylidene)hydroxylamine has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. However, N-(4-phenylbut-3-en-2-ylidene)hydroxylamine also has some limitations, including its potential toxicity and reactivity towards biological macromolecules.
Zukünftige Richtungen
There are several future directions for N-(4-phenylbut-3-en-2-ylidene)hydroxylamine research, including the development of new synthetic methods, the investigation of its biological activity against new targets, and the optimization of its pharmacological properties for drug development. N-(4-phenylbut-3-en-2-ylidene)hydroxylamine also has potential applications in materials science, including the development of new sensors and catalysts.
Conclusion:
In conclusion, N-(4-phenylbut-3-en-2-ylidene)hydroxylamine is a versatile molecule that has gained significant attention in scientific research due to its unique properties. N-(4-phenylbut-3-en-2-ylidene)hydroxylamine has potential applications in various fields of research, including organic chemistry, biochemistry, and medicinal chemistry. Further research is needed to fully understand the potential of N-(4-phenylbut-3-en-2-ylidene)hydroxylamine and to optimize its properties for various applications.
Synthesemethoden
N-(4-phenylbut-3-en-2-ylidene)hydroxylamine can be synthesized through a simple and efficient one-pot reaction using readily available starting materials. The synthesis involves the condensation of aldehyde and hydroxylamine in the presence of a catalyst. The reaction proceeds under mild conditions, and the yield of N-(4-phenylbut-3-en-2-ylidene)hydroxylamine is typically high.
Wissenschaftliche Forschungsanwendungen
N-(4-phenylbut-3-en-2-ylidene)hydroxylamine has been extensively studied for its potential application in various fields of research. In organic chemistry, N-(4-phenylbut-3-en-2-ylidene)hydroxylamine has been used as a versatile building block for the synthesis of various compounds, including heterocycles, amino acids, and peptides. In medicinal chemistry, N-(4-phenylbut-3-en-2-ylidene)hydroxylamine has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(4-phenylbut-3-en-2-ylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-9(11-12)7-8-10-5-3-2-4-6-10/h2-8,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVPVEBIPIJKEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C=CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601303675 | |
| Record name | 3-Buten-2-one, 4-phenyl-, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601303675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-phenylbut-3-en-2-ylidene)hydroxylamine | |
CAS RN |
2887-98-1 | |
| Record name | 3-Buten-2-one, 4-phenyl-, oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2887-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Buten-2-one, 4-phenyl-, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601303675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



